Dendrodolide L

Descripción general

Descripción

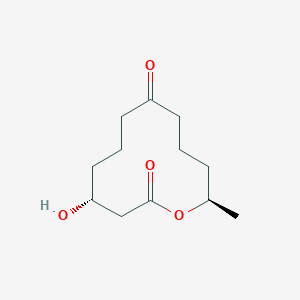

Dendrodolide L is a 12-membered secondary metabolite, which was isolated from dendrochium sp . It exhibits in vitro cytotoxicity against the tumour cell line HCT-116 . It is a type of macrolide, a group of natural products found in plants and microorganisms . These compounds show different biological activities, such as antiviral, antiparasitic, antifungal, antibacterial, immunosuppressive, herbicidal, and cytotoxic activities .

Synthesis Analysis

A short and efficient method for the stereoselective synthesis of this compound has been developed from inexpensive and commercially available starting material . This convergent synthesis utilizes Jacobsen kinetic resolution, regioselective ring-opening of epoxide and Yamaguchi macrolactonization as key steps . Another synthetic route for the total synthesis of dendrodolide-L has been developed from known chiral epoxides . The key reactions involved in this synthesis are regioselective ring-opening of epoxide, Yamaguchi esterification and ring-closing metathesis reactions (RCM) to result in the target compound .Aplicaciones Científicas De Investigación

Synthesis of Dendrodolide L

- Total Synthesis Routes : Recent research has focused on developing efficient methods for the total synthesis of this compound. A short and concise route to synthesize this compound from commercially available materials has been established, utilizing key steps like Jacobsen kinetic resolution and Yamaguchi macrolactonization (Regalla et al., 2017). Another study developed a unified synthetic strategy for various dendrodolides, including this compound, highlighting techniques such as Jorgensen asymmetric epoxidation and ring-closing metathesis (Mohapatra et al., 2015). These synthetic methods are crucial for facilitating further research and potential applications of this compound.

Conformational and Structural Studies

- Structural Analysis : A detailed study was conducted on dendrodolides, including this compound, derived from a fungus associated with sea cucumbers. This research involved comprehensive spectroscopic analysis and X-ray diffraction to elucidate the structures and absolute configurations of these compounds (Sun et al., 2013). Understanding the molecular structure and configuration of this compound is vital for exploring its potential therapeutic applications and interactions with biological systems.

Biological and Medicinal Research

- Biological Evaluation : In the context of medicinal research, dendrodolides, including this compound, have been synthesized and evaluated for their efficacy against cancer cell lines (Poornima et al., 2016). This indicates a potential area of application in cancer research, where these compounds may contribute to the development of new therapeutic agents.

Propiedades

IUPAC Name |

(4R,12R)-4-hydroxy-12-methyl-oxacyclododecane-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-9-4-2-5-10(13)6-3-7-11(14)8-12(15)16-9/h9,11,14H,2-8H2,1H3/t9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSHFXUEHSFCBA-MWLCHTKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC(CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC(=O)CCC[C@H](CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1490706.png)

![Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate](/img/structure/B1490714.png)

![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)

![7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine](/img/structure/B1490716.png)